molecular formula C14H11ClO3S B1613995 2-(4-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene CAS No. 898773-50-7

2-(4-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene

Cat. No.: B1613995
CAS No.: 898773-50-7
M. Wt: 294.8 g/mol
InChI Key: IYIHKIZLLVKAFX-UHFFFAOYSA-N
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Description

2-(4-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of a 4-chlorobenzoyl group and a 1,3-dioxolane ring attached to the thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene typically involves the following steps:

    Formation of the Thiophene Core: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the 4-Chlorobenzoyl Group: The 4-chlorobenzoyl group can be introduced via Friedel-Crafts acylation, where thiophene is reacted with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the 1,3-Dioxolane Ring: The 1,3-dioxolane ring can be formed by reacting the thiophene derivative with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the 4-chlorobenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-(4-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-(4-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the 4-chlorobenzoyl group and the 1,3-dioxolane ring may influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylbenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene: Similar structure but with a methyl group instead of a chlorine atom.

    2-(4-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)furan: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

2-(4-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene is unique due to the combination of the 4-chlorobenzoyl group and the 1,3-dioxolane ring attached to the thiophene core. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(4-chlorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3S/c15-10-3-1-9(2-4-10)13(16)11-5-6-12(19-11)14-17-7-8-18-14/h1-6,14H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIHKIZLLVKAFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641933
Record name (4-Chlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898773-50-7
Record name (4-Chlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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